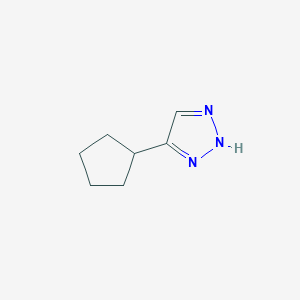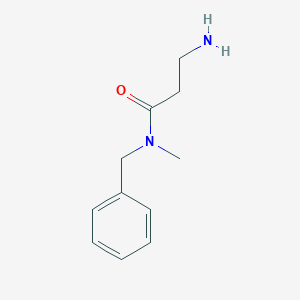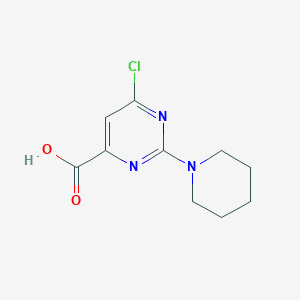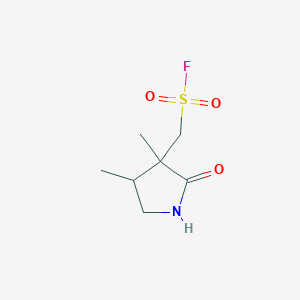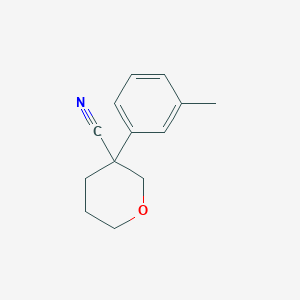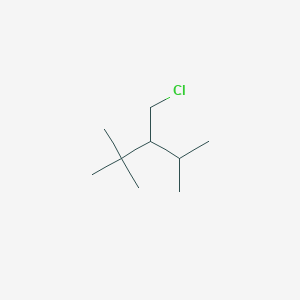
3-(Chloromethyl)-2,2,4-trimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2,2,4-trimethylpentane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a highly branched alkane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,2,4-trimethylpentane typically involves the chloromethylation of 2,2,4-trimethylpentane. This can be achieved through the reaction of 2,2,4-trimethylpentane with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2,2,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve the desired oxidation state.
Major Products Formed
Alcohols: Formed through nucleophilic substitution with hydroxide ions.
Amines: Formed through nucleophilic substitution with ammonia.
Thioethers: Formed through nucleophilic substitution with thiols.
Carboxylic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
3-(Chloromethyl)-2,2,4-trimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2,2,4-trimethylpentane primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)benzoyloxy)benzoic acid: Another organochloride with a chloromethyl group, used in different applications.
1,2-Dibromocyclopentane: A compound with similar substitution reactions but involving bromine instead of chlorine.
Uniqueness
3-(Chloromethyl)-2,2,4-trimethylpentane is unique due to its highly branched structure and the presence of a chloromethyl group, which imparts distinct reactivity and properties compared to other organochlorides. Its specific combination of structural features makes it valuable for targeted applications in synthesis and industrial processes.
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
3-(chloromethyl)-2,2,4-trimethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-7(2)8(6-10)9(3,4)5/h7-8H,6H2,1-5H3 |
Clé InChI |
BECDUFDOASSUKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


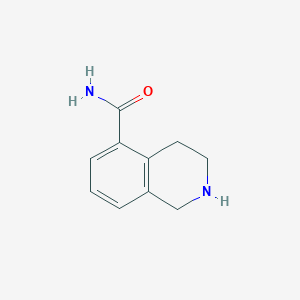

![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)
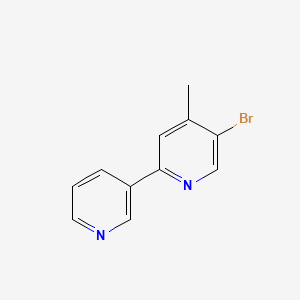
![Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13205723.png)
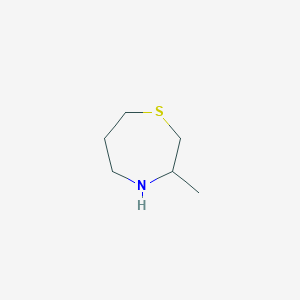
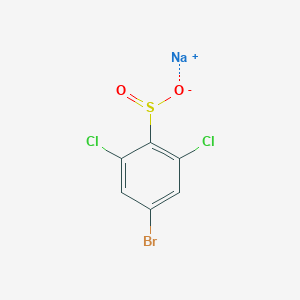

![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
